1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline
CAS No.: 80629-35-2
Cat. No.: VC21345183
Molecular Formula: C9H14BrNO3
Molecular Weight: 264.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline - 80629-35-2](/images/no_structure.jpg)
CAS No. | 80629-35-2 |
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Molecular Formula | C9H14BrNO3 |
Molecular Weight | 264.12 g/mol |
IUPAC Name | (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Standard InChI Key | SJYSAVFKJLHJHP-RQJHMYQMSA-N |
Isomeric SMILES | C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(CBr)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(CBr)C(=O)N1CCCC1C(=O)O |
Melting Point | 110-114 °C |
Chemical Properties and Structure
1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline has the molecular formula C9H14BrNO3 with a molecular weight of 264.12 g/mol. The compound consists of a proline backbone with a 3-bromo-2-methyl-1-oxopropyl group attached to the nitrogen atom of the proline ring. This creates a unique structural configuration that contributes to its specific chemical and biological properties.
Structural Features
The structure of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline incorporates several key functional groups:
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A pyrrolidine ring from the L-proline portion
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A carboxylic acid group
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A 3-bromo-2-methyl-1-oxopropyl substituent attached to the nitrogen atom
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A bromine atom that serves as a reactive site for further chemical modifications
The stereochemistry of this compound is important, with the (2S) designation indicating the specific spatial arrangement of the methyl group in the 3-bromo-2-methyl-1-oxopropyl portion of the molecule.
Synthesis Methods
The synthesis of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline can be accomplished through various synthetic routes, with approaches based on L-proline as the starting material being particularly common.
Synthesis from L-Proline
One documented synthesis method begins with L-proline, which is reacted with 2-bromopropionyl chloride under basic conditions. This process involves:
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Dissolving L-proline (5.75 g) in aqueous N sodium hydroxide (50 ml)
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Chilling the solution in an ice bath with continuous stirring
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Adding 2N sodium hydroxide (25 ml) followed by 2-bromopropionyl chloride (8.57 g)
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Removing the mixture from the ice bath and stirring at room temperature for one hour
This approach creates an acylated proline derivative, which serves as an essential intermediate in the synthesis pathway.
Alternative Synthesis Routes
Similar compounds can be synthesized through related methods. For example:
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L-Proline can be reacted with aqueous sodium hydroxide and 3-bromopropionyl chloride to create related bromo-derivatives
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Further modifications can be achieved through subsequent reactions with compounds such as ethyl xantogenic acid potassium salt
These synthetic approaches demonstrate the versatility of proline chemistry and the various ways to introduce functional groups to create specialized derivatives.
Chemical Reactions
1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline can participate in numerous chemical reactions, primarily due to the reactivity of the bromine atom and the carboxylic acid group.
Nucleophilic Substitution Reactions
The bromine atom in this compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes the compound valuable in synthetic organic chemistry as an intermediate for creating more complex molecules.
Conversion to Mercapto Derivatives
Interestingly, the bromine can be replaced with sulfur-containing groups to create mercapto derivatives, which have potential applications in pharmaceutical research. This is evidenced by related compounds such as D-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, which has connections to captopril, a known angiotensin-converting enzyme inhibitor .
Esterification Reactions
The carboxylic acid portion of the molecule can undergo esterification reactions to produce various ester derivatives, potentially modifying the compound's solubility and reactivity profile.
Applications in Research
1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline has several important applications in scientific research across multiple disciplines.
Pharmaceutical Research
The compound shows potential relationships to angiotensin converting enzyme inhibitors, suggesting applications in cardiovascular medicine research. Patents indicate that proline derivatives with similar structures are "useful as angiotensin converting enzyme inhibitors" . This makes the compound potentially valuable in studies related to hypertension and cardiovascular health.
Organic Synthesis
As an intermediate in synthetic pathways, 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline serves as a building block for creating more complex molecules. The reactive bromine atom allows for further modifications, making it useful in developing diverse chemical libraries.
Biochemical Studies
Given its structural similarity to known bioactive compounds, this proline derivative may be employed in biochemical studies investigating protein-ligand interactions, enzyme mechanism studies, and other biological processes involving proline-rich motifs.
Comparison with Related Compounds
1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline belongs to a broader family of proline derivatives, many of which have significant research and pharmaceutical applications.
Mercapto Derivatives
A closely related compound is D-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, which features a mercapto (-SH) group instead of bromine. This compound, with CAS number 119238-52-7, is also known as D-Captopril and serves as an important reference in understanding the structure-activity relationships of these proline derivatives .
Structural Comparison Table
Compound | Key Functional Group | Stereochemistry | Application Area |
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1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline | Bromine (-Br) | L-Proline, (2S) | Research reagent, synthetic intermediate |
D-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]- | Mercapto (-SH) | D-Proline, (2S) | Related to ACE inhibitors |
Captopril | Mercapto (-SH) | L-Proline | Clinical ACE inhibitor |
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